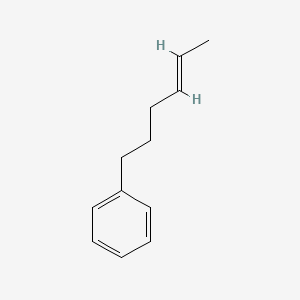

trans-6-Phenyl-2-hexene

Description

Contextual Significance of Phenyl-Alkenes in Contemporary Synthetic Chemistry

Phenyl-alkenes, as a class of compounds, hold a significant position in modern synthetic chemistry. Their structure, which combines an aromatic phenyl group with an aliphatic alkene chain, provides a versatile scaffold for a variety of chemical transformations. This combination of saturated and unsaturated components allows for a wide range of reactions, making them valuable building blocks in the synthesis of more complex molecules. ontosight.ai

The phenyl group can influence the reactivity of the alkene through electronic effects, while the double bond provides a site for numerous addition and functionalization reactions. ontosight.ai For instance, phenyl-alkenes can undergo reactions such as oxidation to form epoxides or diols, and reduction to yield the corresponding alkanes. They are also key substrates in various catalytic processes, including hydroamination and polymerization. alfa-chemistry.com The ability to participate in such a diverse array of reactions makes phenyl-alkenes crucial intermediates in the production of pharmaceuticals, polymers, and specialized materials. ontosight.ai

Recent advancements in photochemistry have further expanded the utility of phenyl-alkenes. Photosensitized electron transfer reactions can be used to induce the tautomerization of conjugated phenyl-alkenes to their non-conjugated isomers, a synthetically useful transformation. cdnsciencepub.com Additionally, photocatalytic methods have been developed for the functionalization of alkenes, including azidoarylation, which is important for the synthesis of bioactive molecules. acs.org

Historical Trajectory and Evolution of Research on 6-Phenyl-2-hexene Systems

The study of phenyl-alkene systems, including 6-phenyl-2-hexene, has evolved with the broader advancements in organic synthesis. Early research often focused on fundamental reactions and characterization. Classical methods such as the dehydration of alcohols prepared via Grignard reactions or the Wittig reaction have been traditionally employed for the synthesis of phenyl-alkenes. ontosight.aicdnsciencepub.com

Over time, the focus has shifted towards more sophisticated applications and the development of more selective and efficient synthetic methods. For example, the development of organometallic catalysts has opened new avenues for the functionalization of these compounds. Titanium-catalyzed carboamination of alkynes, for instance, provides a route to α,β-unsaturated imines, which are valuable synthetic intermediates. acs.org

The investigation of the pyrolysis of related compounds like cyclohexane (B81311) and 1-hexene (B165129) at high temperatures has provided insights into the decomposition pathways that can be relevant to understanding the stability and reactivity of 6-phenyl-2-hexene under various conditions. mdpi.com Furthermore, the synthesis and reactions of structurally similar compounds, such as 6-phenyl-1-hexene, have been explored for applications in polymer chemistry, including the synthesis of functionalized norbornenes. alfa-chemistry.com

Scope and Defined Research Objectives for trans-6-Phenyl-2-hexene Investigations

Current research on this compound is driven by a range of specific objectives aimed at leveraging its unique structural features for various applications. A primary focus is its use as a building block in organic synthesis. Researchers are interested in developing novel synthetic methodologies that utilize this compound to construct more complex molecular architectures. ontosight.ai

Key research objectives include:

Exploring its reactivity in catalytic transformations: This involves studying its behavior in reactions like oxidation, reduction, and hydroamination to synthesize valuable chemical intermediates.

Investigating its role in materials science: The compound's structure suggests potential for its use in creating specialized materials with tailored properties.

Understanding its chemical properties: Detailed characterization of its physical and chemical properties is crucial for its effective application. This includes studying its stability and reactivity under different conditions. ontosight.ai

The table below summarizes some of the key properties and identifiers for this compound.

| Property/Identifier | Value |

| IUPAC Name | [(E)-hex-4-enyl]benzene |

| Molecular Formula | C₁₂H₁₆ |

| Molecular Weight | 160.25 g/mol |

| CAS Number | 23086-43-3 |

Data sourced from PubChem. nih.gov

Further research continues to explore the full potential of this compound and other phenyl-alkenes in various scientific and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-hex-4-enyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2-3,5,7-8,10-11H,4,6,9H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKBJNQAFQMOGC-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23086-43-3 | |

| Record name | trans-6-Phenyl-2-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023086433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for Trans 6 Phenyl 2 Hexene and Its Derivatives

Stereocontrolled Approaches to trans-6-Phenyl-2-hexene Formation

The controlled synthesis of the trans isomer of 6-phenyl-2-hexene requires methodologies that can selectively form the desired E-alkene over its Z-counterpart. This section details contemporary strategies that offer high levels of stereocontrol.

The Wittig reaction is a foundational method for alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. tutorchase.comnih.gov The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. tutorchase.comnih.gov For the synthesis of trans-alkenes, stabilized ylides are typically employed.

In the context of synthesizing this compound, a stabilized phosphonium ylide would be required. The reaction proceeds through a four-membered ring intermediate, an oxaphosphetane. libretexts.org The stability of the ylide influences the transition state geometry, which in turn dictates the stereochemistry of the resulting alkene. Stabilized ylides tend to favor the formation of the thermodynamically more stable trans (or E) alkene product. pitt.edu

The general reaction scheme is as follows:

Step 1: Ylide Formation: A triphenylphosphonium salt is deprotonated with a strong base to form the phosphonium ylide.

Step 2: Reaction with Carbonyl: The ylide attacks an aldehyde (in this case, a derivative of butanal) to form a betaine (B1666868) intermediate, which then cyclizes to the oxaphosphetane. tutorchase.com

Step 3: Elimination: The oxaphosphetane collapses to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.org

By carefully selecting a stabilized ylide and appropriate reaction conditions, the Wittig reaction provides a reliable route to trans-alkenes. researchgate.net

Transition-metal catalyzed cross-coupling reactions have emerged as powerful tools for the stereospecific synthesis of alkenes. organic-chemistry.orgnih.gov These methods offer high efficiency and selectivity in forming carbon-carbon bonds.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the stereospecific cross-coupling of alkenyl electrophiles with organometallic reagents. rsc.orgmdpi.com For instance, the Suzuki-Miyaura coupling of a trans-alkenylborane with an aryl halide can construct the phenyl-hexene skeleton with retention of the double bond geometry. The reaction of an enantioenriched allylic alcohol with a boronic acid in the presence of a palladium catalyst can also produce alkenes with high stereospecificity. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysis provides an alternative for stereoselective alkene synthesis. nih.gov Dual Cu/Ni catalyst systems have been developed for the hydroalkylation of terminal alkynes, leading to the stereospecific formation of E-alkenes. nih.gov Nickel catalysts have also been employed in migratory cross-coupling reactions to form trisubstituted alkenes. researchgate.net

Cobalt-Catalyzed Reactions: Cobalt-based catalytic systems, often in conjunction with photoredox catalysis, can achieve regio- and stereoselective cross-coupling of alkynes and alkenes. rsc.org These methods can be tuned to produce either 1,4-dienes or trisubstituted alkenes with high selectivity. rsc.org

Table 1: Comparison of Catalytic Cross-Coupling Methods

| Catalyst System | Key Features | Stereoselectivity |

|---|---|---|

| Palladium | High functional group tolerance, well-established. rsc.orgmdpi.com | High, typically retention of configuration. rsc.org |

| Nickel | Cost-effective, effective for migratory cross-coupling. nih.govresearchgate.net | High E-stereoselectivity in certain reactions. researchgate.net |

The synthesis of chiral molecules often relies on enantioselective methods to create stereogenic centers with high fidelity. ajchem-b.com For derivatives of this compound that may contain additional chiral centers, enantioselective approaches are crucial.

Asymmetric Hydrogenation: This technique is a powerful method for the enantioselective reduction of prochiral alkenes, ketones, and imines. ajchem-b.com Chiral catalysts, often based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands, can deliver high enantioselectivity. ajchem-b.com

Enantioselective Cyclization: Intramolecular reactions can be guided by chiral catalysts to form cyclic precursors with high enantiomeric excess. For example, rhodium-catalyzed intramolecular hydroarylation of alkenes can produce chiral indanes and other heterocyclic structures. acs.org

Copper-Catalyzed Radical Reactions: Copper catalysts can mediate the enantioselective oxyfunctionalization of alkenes, providing access to a variety of chiral lactones and other functionalized molecules that can serve as precursors. acs.org These reactions often proceed through a prochiral radical intermediate, with the copper catalyst controlling the stereochemical outcome of the C-O bond formation. acs.org

Enzymatic Reactions: Biocatalysis offers a highly selective means to create chiral centers. Ene-reductases and alcohol dehydrogenases can be used in one-pot, multi-enzymatic systems for the sequential and stereocontrolled reduction of C=C and C=O bonds, respectively. mdpi.com

Industrial-Scale Synthetic Considerations within Academic Research Paradigms

Translating synthetic methodologies from the academic laboratory to industrial-scale production presents a unique set of challenges and opportunities. chinesechemsoc.org While academic research often prioritizes novelty and elegance, industrial synthesis demands cost-effectiveness, safety, and scalability. warwick.ac.uk

Fine chemicals, such as specialized alkene derivatives, are typically produced in smaller quantities than bulk chemicals and often in multipurpose batch reactors. chinesechemsoc.org However, the principles of process intensification, such as the use of continuous flow reactors, are gaining traction. warwick.ac.ukresearchgate.net Flow chemistry can offer improved heat and mass transfer, leading to higher efficiency and safety. warwick.ac.uk

The development of robust and recyclable catalysts is a key area of research with significant industrial implications. Heterogeneous catalysts, which can be easily separated from the reaction mixture, are particularly attractive for large-scale processes. acs.org The integration of biocatalysis into industrial chemical synthesis is also a growing field, offering the potential for more sustainable and efficient manufacturing processes. europa.eu

Optimization of Synthetic Purity and Stereoisomeric Control in this compound Preparations

Achieving high synthetic purity and stereoisomeric control is paramount in the synthesis of fine chemicals. The presence of even small amounts of the undesired stereoisomer can significantly impact the material or biological properties of the final product.

Stereoretentive Olefin Metathesis: Ruthenium dithiolate catalysts have emerged as a powerful tool for stereoretentive olefin metathesis. beilstein-journals.org These catalysts can kinetically produce Z- or E-alkenes with high stereochemical purity (>95:5) from the corresponding stereochemically pure starting alkenes. beilstein-journals.org This methodology allows for the preservation of the double bond geometry throughout the reaction.

Stereodivergent Synthesis: In some cases, it is desirable to access all possible stereoisomers of a molecule. Stereodivergent strategies allow for the synthesis of different stereoisomers from a common starting material by changing the reagents or catalysts. nih.gov For example, a unified strategy involving the preparation of polysubstituted alkenylcyclopropanes can lead to a variety of stereoisomers by permuting the substitution pattern and alkene geometry. nih.gov

Reaction Parameter Optimization: The stereochemical outcome of many reactions is highly sensitive to reaction parameters such as temperature, solvent, and catalyst loading. For instance, in enantioselective cyclization reactions, lowering the reaction temperature can significantly enhance the enantioselectivity. acs.org Careful optimization of these parameters is crucial for maximizing the yield of the desired stereoisomer.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Triphenylphosphine oxide |

| trans-alkenylborane |

| Indanes |

| Z-alkene |

| E-alkene |

Mechanistic Investigations of Trans 6 Phenyl 2 Hexene Reactivity

Electrophilic Addition Reactions to the Alkene Moiety of trans-6-Phenyl-2-hexene

Electrophilic addition reactions are a cornerstone of alkene chemistry, initiated by the attack of an electrophile on the electron-rich double bond. scribd.com For this compound, these reactions lead to the formation of saturated derivatives with new functional groups.

Halogenation Reaction Mechanisms and Stereochemical Outcomes

The halogenation of alkenes, such as the reaction of this compound with bromine (Br₂) or chlorine (Cl₂), typically proceeds through a halonium ion intermediate. masterorganicchemistry.comyoutube.com This three-membered ring intermediate is formed by the electrophilic attack of the halogen on the double bond. The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the bridging halogen, resulting in anti-addition. masterorganicchemistry.commasterorganicchemistry.com

For this compound, this mechanism dictates the formation of a specific stereoisomer. The anti-addition of bromine, for instance, would yield (2R,3S)-2,3-dibromo-6-phenylhexane and its enantiomer, (2S,3R)-2,3-dibromo-6-phenylhexane, as a racemic mixture. This is because the initial formation of the bromonium ion can occur on either face of the planar double bond with equal probability. The subsequent backside attack by the bromide ion then leads to the observed trans relationship between the two bromine atoms in the product. pearson.com

Table 1: Halogenation of this compound

| Reactant | Reagent | Solvent | Mechanism | Key Intermediate | Product | Stereochemical Outcome |

|---|

Hydrohalogenation Pathway Analysis and Regioselectivity

The addition of hydrogen halides (HX), such as HBr or HCl, to unsymmetrical alkenes is governed by Markovnikov's rule. libretexts.org This rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

In the case of this compound, the two carbons of the double bond (C2 and C3) have one hydrogen atom each. However, the proximity of the phenyl group can influence the stability of the potential carbocation intermediates. Protonation at C2 would form a secondary carbocation at C3, while protonation at C3 would form a secondary carbocation at C2. The carbocation at C3 is slightly more stabilized due to the potential for hyperconjugation with the adjacent alkyl groups. Therefore, the addition of HBr is expected to predominantly yield 3-bromo-6-phenylhexane. The reaction proceeds through a carbocation intermediate, and the subsequent attack by the halide ion can occur from either face, leading to a racemic mixture of products. libretexts.org

Table 2: Hydrohalogenation of this compound

| Reactant | Reagent | Mechanism | Intermediate | Major Product | Regioselectivity |

|---|

Hydroboration Reaction Mechanisms and Stereoselectivity

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. wikipedia.org The first step involves the addition of borane (B79455) (BH₃) to the alkene, which is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com Steric hindrance plays a crucial role in the regioselectivity of this step, with the boron atom preferentially adding to the less sterically hindered carbon of the double bond. scielo.org.bobolivianchemistryjournal.org

For this compound, the hydroboration reaction will result in the boron atom adding to the C2 position, as it is less sterically hindered than the C3 position. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, with retention of stereochemistry. masterorganicchemistry.com This results in the formation of 6-phenyl-2-hexanol. The syn-addition of borane and the subsequent retention of configuration during oxidation lead to a specific stereochemical outcome. Starting with the trans-alkene, the product will have a specific relative stereochemistry between the newly formed C-H and C-OH bonds.

Studies on similar internal alkenes like 2-hexene (B8810679) have shown that the addition of boron occurs almost equally at both sides of the double bond. scielo.org.boredalyc.org However, the presence of the bulky phenyl group at the end of the chain in this compound is expected to direct the boron addition preferentially to the C2 position.

Table 3: Hydroboration-Oxidation of this compound

| Reactant | Reagents | Mechanism | Key Feature | Product | Stereoselectivity |

|---|

Oxidative Transformations of the Double Bond in this compound

The double bond of this compound is also susceptible to oxidative cleavage or transformation, leading to the formation of epoxides, diols, or carbonyl compounds.

Epoxidation Reactions: Mechanism and Stereoselectivity

Epoxidation involves the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. masterorganicchemistry.com The reaction is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product, a characteristic known as stereospecificity. masterorganicchemistry.com

For this compound, epoxidation with m-CPBA will result in the formation of trans-2,3-epoxy-6-phenylhexane. The "trans" designation in the product refers to the relative orientation of the substituents on the epoxide ring, which mirrors the configuration of the starting alkene. The reaction can occur from either face of the double bond, leading to a racemic mixture of enantiomers.

Table 4: Epoxidation of this compound

| Reactant | Reagent | Solvent | Mechanism | Product | Stereochemical Outcome |

|---|

Dihydroxylation Methodologies: Syn-Addition and Diastereomeric Products

Dihydroxylation is the process of adding two hydroxyl groups to a double bond, forming a diol. This transformation can be achieved with either syn- or anti-stereoselectivity, depending on the reagents used. libretexts.org

Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comresearchgate.net These reagents react with the alkene in a concerted fashion to form a cyclic intermediate (an osmate ester in the case of OsO₄). masterorganicchemistry.com Subsequent hydrolysis of this intermediate yields the cis-diol, where the two hydroxyl groups are on the same side of the original double bond plane. libretexts.org

When this compound undergoes syn-dihydroxylation, it will produce a pair of enantiomeric diols, specifically (2R,3R)-6-phenylhexane-2,3-diol and (2S,3S)-6-phenylhexane-2,3-diol.

Table 5: Syn-Dihydroxylation of this compound

| Reactant | Reagent | Key Intermediate | Product | Stereochemical Outcome |

|---|

Ozonolysis and Cleavage Mechanisms

The ozonolysis of alkenes is a powerful method for cleaving carbon-carbon double bonds to produce carbonyl compounds. masterorganicchemistry.comquora.com The reaction proceeds through a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). quora.comcdnsciencepub.com This intermediate rapidly rearranges to a more stable secondary ozonide. quora.com Subsequent workup of the ozonide determines the final products. Reductive workup, typically using zinc or dimethyl sulfide, yields aldehydes or ketones, while oxidative workup with hydrogen peroxide converts any aldehydes to carboxylic acids. masterorganicchemistry.com

The mechanism involves the initial formation of a five-membered molozonide ring, which then cleaves and rearranges to the ozonide. quora.com For unsymmetrical alkenes like this compound, the cleavage of the primary ozonide can occur in two different ways, leading to different carbonyl compounds and Criegee intermediates. cdnsciencepub.com The regioselectivity of this cleavage is influenced by the electronic and steric properties of the substituents on the double bond. cdnsciencepub.com Theoretical studies on related systems like trans-2-hexenal (B146799) show that the Criegee pathway is significantly lower in energy than the ketohydroperoxide pathway. nih.gov

The ozonolysis of this compound would be expected to cleave the double bond at the C2 position, yielding two primary fragments. The specific aldehydes formed would depend on the direction of the primary ozonide cleavage.

Table 1: Predicted Ozonolysis Products of this compound (Reductive Workup)

| Cleavage Pathway | Carbonyl Product 1 | Carbonyl Product 2 |

|---|---|---|

| Pathway A | 4-Phenylbutanal | Acetaldehyde |

This table is predictive and based on general ozonolysis mechanisms. The actual product distribution may vary based on reaction conditions.

Reduction Reactions of this compound

The double bond in this compound is susceptible to reduction to form the corresponding alkane, 1-phenylhexane. This can be achieved through various methods, with catalytic hydrogenation being the most common.

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). masterorganicchemistry.com The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. The mechanism involves the adsorption of both the alkene and hydrogen gas onto the surface of the metal catalyst. This facilitates the stepwise transfer of hydrogen atoms to the double bond, resulting in the saturated alkane. masterorganicchemistry.com

The rate and efficiency of catalytic hydrogenation can be influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. ru.nlacs.org For instance, studies on the hydrogenation of 1-hexene (B165129) have shown that the reaction kinetics can be zero-order or first-order with respect to the substrate, depending on the catalyst system and the presence of additives. ru.nl In some cases, isomerization of the double bond can occur as a competing reaction during hydrogenation. masterorganicchemistry.com

Another method for the reduction of unsaturated bonds is the dissolving metal reduction, such as using sodium in liquid ammonia (B1221849) (Na/NH₃), which is typically used for the reduction of alkynes to trans-alkenes. masterorganicchemistry.com

Photochemical Reactivity and Intramolecular Cycloaddition in Phenyl-Hexene Systems

Phenyl-alkene systems, such as 6-phenyl-2-hexene, exhibit rich photochemical reactivity, primarily involving intramolecular cycloaddition and cis-trans isomerization. acs.orgresearchgate.net Upon photoexcitation of the benzene (B151609) ring, an interaction between the excited aromatic ring and the tethered alkene can occur. nih.govacs.org

Arene-alkene photocycloadditions can proceed through three main modes: [2+2] (ortho), [3+2] (meta), and [4+2] (para) cycloaddition, depending on how the alkene adds to the aromatic ring. nih.govbeilstein-journals.orgnih.govchimia.ch The meta-photocycloaddition is often the most synthetically useful, leading to complex polycyclic structures. beilstein-journals.orgresearchgate.net

The generally accepted mechanism for the meta-photocycloaddition involves the excitation of the benzene moiety to its first excited singlet state, followed by the formation of an exciplex with the alkene. nih.govbeilstein-journals.org This exciplex then collapses to form the cycloadduct. beilstein-journals.org The quantum efficiency of these reactions, which measures the efficiency of photon absorption to product formation, can be influenced by factors such as the length and flexibility of the tether connecting the arene and alkene, as well as the substitution pattern. researchgate.netresearchgate.net

For 6-phenyl-2-hexene, intramolecular cycloaddition is a major photoprocess. researchgate.net The quantum efficiency for the cycloaddition of cis-6-phenyl-2-hexene has been reported to be 0.26. researchgate.netresearchgate.net The specific cycloadducts formed depend on the geometry of the starting alkene. cis-6-phenyl-2-hexene yields different tetracyclic products than this compound. researchgate.net

Table 2: Photocycloaddition of 6-Phenyl-2-hexene Isomers

| Starting Isomer | Major Photoprocess | Quantum Efficiency | Cycloadducts |

|---|---|---|---|

| cis-6-Phenyl-2-hexene | Intramolecular Cycloaddition | 0.26 researchgate.netresearchgate.net | 7-exo-methyl-6-endo-H-tetracyclo[6.2.1.0.2,110.2,6]-9-undecene and 3-exo-methyl-4-endo-H-tetracyclo[6.2.1.0.2,110.4,8]-9-undecene researchgate.net |

Alongside cycloaddition, photochemical cis-trans isomerization is another significant process in phenyl-hexene systems. acs.orgresearchgate.net This isomerization can occur through direct irradiation or photosensitization. gcwk.ac.in Upon absorption of light, the molecule is promoted to an excited state where the energy barrier for rotation around the carbon-carbon double bond is significantly lower. gcwk.ac.in

For 6-phenyl-2-hexene, the quantum efficiency for the cis to trans isomerization is reported to be 0.011. researchgate.netresearchgate.net The mechanism is proposed to involve intramolecular triplet-triplet energy transfer from the excited phenyl group to the alkene moiety. acs.org The efficiency of this isomerization can be influenced by the presence of oxygen, which can enhance the process. acs.org

Cyclopropanation Reactions of this compound (or related alkenes)

Cyclopropanation is a reaction that introduces a three-membered ring into a molecule by adding a carbene or carbene-like species across a double bond. This reaction can be catalyzed by various transition metals, including copper, rhodium, and ruthenium complexes. cas.cziastate.eduarkat-usa.org

The diastereoselectivity of the cyclopropanation of alkenes like 1-hexene often favors the trans (or anti) product, where the substituents on the newly formed cyclopropane (B1198618) ring are on opposite sides. cas.czarkat-usa.org However, photochemical cyclopropanation reactions can sometimes lead to a preference for the syn diastereomer. cas.cz

Studies on the cyclopropanation of 1-hexene with diazoacetates using various catalysts have shown that the catalyst choice significantly impacts the reaction's success and selectivity. cas.czarkat-usa.org For example, copper(I) triflate has been found to be an effective catalyst for the cyclopropanation of 1-hexene. cas.cz The electronic properties of the alkene also play a crucial role; conjugated alkenes and enol ethers tend to be more reactive than simple aliphatic alkenes. iastate.edu

Table 3: Catalyst and Substrate Effects in Cyclopropanation of Alkenes

| Alkene Substrate | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| 1-Hexene | Cu, Rh, Ru catalysts with diazo esters | Catalyst ability: CuOTf > [Ru₂(CO)₄(µ-OAc)₂]n ≈ Rh₂(OAc)₄. | cas.cz |

| 1-Hexene | Photochemical reaction with diazo(trimethylsilyl)acetate | Preferential formation of the syn diastereomer. | cas.cz |

| 1-Hexene | Molybdenum and Chromium carbene complexes | Successful cyclopropanation with trans/cis ratios up to 4.7:1. | arkat-usa.org |

Catalytic Cyclopropanation with Diazo Compounds: Effectiveness and Diastereoselectivity

No published studies were found that specifically investigate the catalytic cyclopropanation of this compound with diazo compounds. Consequently, no data on the effectiveness of various catalysts (e.g., those based on rhodium, copper, or ruthenium) or the diastereoselectivity of the resulting cyclopropane products for this specific substrate can be provided. researchgate.netrsc.orgorganic-chemistry.orgresearchgate.net

Photochemical Cyclopropanation Pathways and Stereochemical Control

The available literature on the photochemistry of this compound describes intramolecular meta-photocycloaddition, a reaction that forms a tetracyclic product rather than a cyclopropane ring at the site of the original double bond. researchgate.netresearchgate.netbeilstein-journals.org There is no research available on the direct photochemical cyclopropanation of the double bond of this compound, for instance, through reaction with a carbene or carbene precursor under photochemical conditions. researchgate.netdtic.milchemrxiv.org Therefore, a discussion of photochemical cyclopropanation pathways and stereochemical control for this compound cannot be constructed.

Advanced Spectroscopic and Analytical Elucidation Techniques in Trans 6 Phenyl 2 Hexene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of trans-6-Phenyl-2-hexene, providing detailed information about the molecular framework and the spatial arrangement of atoms.

¹H and ¹³C NMR are fundamental for confirming the identity and purity of this compound. In ¹H NMR, the chemical shifts and coupling constants of the vinylic protons are particularly diagnostic for assigning the trans stereochemistry of the double bond. Generally, the coupling constant for trans protons is in the range of 11-18 Hz, which is significantly larger than that for cis protons (6-14 Hz). libretexts.org The signals for the phenyl group protons typically appear in the aromatic region (around 7.1-7.3 ppm), while the aliphatic protons of the hexene chain resonate at higher fields.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. libretexts.org The two sp² hybridized carbons of the double bond in alkenes typically resonate between 100 and 170 ppm. libretexts.org The symmetry of the molecule influences the number of distinct signals; for instance, ethane, with its two equivalent carbon atoms, shows only one signal in its ¹³C NMR spectrum. masterorganicchemistry.com Purity can be assessed by the absence of unexpected signals that might indicate the presence of isomers, starting materials, or byproducts from the synthesis, which often involves methods like the Wittig reaction. ontosight.ai

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| C1 (CH₃) | ~1.0 | ~18 |

| C2 (=CH) | ~5.4 | ~125 |

| C3 (=CH) | ~5.4 | ~131 |

| C4 (CH₂) | ~2.0 | ~32 |

| C5 (CH₂) | ~2.2 | ~35 |

| C6 (CH₂) | ~2.6 | ~36 |

| C7 (Phenyl C) | - | ~142 |

| C8, C12 (Phenyl CH) | ~7.2 | ~128 |

| C9, C11 (Phenyl CH) | ~7.3 | ~128 |

| C10 (Phenyl CH) | ~7.2 | ~126 |

Note: The predicted values are for illustrative purposes and actual experimental values may vary.

For more complex molecules or when signals in 1D NMR spectra overlap, advanced 2D NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy) help to establish proton-proton coupling networks, tracing the connectivity of the aliphatic chain. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, which are crucial for confirming the trans configuration by observing the spatial proximity between specific protons across the double bond.

Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). This allows for unambiguous assignment of all proton and carbon signals in the molecule.

Mass Spectrometry for Reaction Intermediate Identification and Pathway Tracing

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide structural information. wikipedia.org The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound (160.26 g/mol ). nih.gov

The fragmentation of the molecular ion upon electron impact can reveal characteristic losses of neutral fragments. For phenylalkanes, fragmentation often involves cleavage of bonds beta to the aromatic ring, leading to the formation of stable benzylic cations. wikipedia.org One of the most studied rearrangement reactions in mass spectrometry is the McLafferty rearrangement, which can occur in radical cations of molecules containing functional groups like phenylalkanes. wikipedia.org

In the context of synthesis, MS, particularly when coupled with gas chromatography (GC-MS), is invaluable for monitoring reaction progress and identifying intermediates and byproducts. Modern electrospray ionization (ESI-MS) techniques can even be used to detect and characterize transient reactive intermediates in solution, offering insights into reaction mechanisms. nih.govrsc.org

Table 2: Potential Mass Spectrometry Fragments of this compound

| m/z | Possible Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 160 | [C₁₂H₁₆]⁺ (Molecular Ion) | - |

| 104 | [C₈H₈]⁺ (Styrene ion) | C₄H₈ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₅H₉ |

| 77 | [C₆H₅]⁺ (Phenyl ion) | C₆H₁₁ |

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. nih.gov Gas chromatography (GC) is well-suited for analyzing volatile compounds like phenylalkenes and can be used to separate cis and trans isomers. libretexts.orggoogle.com The choice of the stationary phase in the GC column is critical for achieving good separation. phenomenex.com

High-performance liquid chromatography (HPLC) is another powerful separation technique, particularly for less volatile or thermally sensitive compounds. ksu.edu.sa By selecting appropriate stationary and mobile phases, HPLC can effectively purify the target compound. vdoc.pub For assessing enantiomeric purity, chiral HPLC columns can be employed. Thin-layer chromatography (TLC) is often used as a quick and convenient method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. nih.gov

Photophysical Characterization: Fluorescence Emission and Singlet Lifetime Studies in Phenyl-Alkenes

The photophysical properties of phenyl-alkenes like this compound are of significant interest due to the interaction between the phenyl chromophore and the alkene moiety. The introduction of a phenyl group can influence the fluorescence properties of the alkene. nih.govacs.org

Styrene (B11656) and its derivatives, which are structurally related to this compound, have been studied extensively. The fluorescence of such compounds arises from the radiative decay from the first excited singlet state (S₁) to the ground state (S₀). nih.gov The planarity of the molecule plays a crucial role; decreased planarity between the phenyl ring and the vinyl group can lead to a blue-shift in the absorption spectrum and a decrease in the singlet lifetime. nih.govacs.org

The singlet lifetime (τs) is the average time a molecule spends in the excited singlet state before returning to the ground state. This lifetime is influenced by both radiative (fluorescence) and non-radiative decay pathways. nih.gov For some phenylalkenes, an activated decay pathway involving torsion around the carbon-carbon double bond can become significant, especially at higher temperatures. nih.govacs.org The short excited singlet state lifetime is a notable challenge in the photochemistry of alkenes. acs.org The study of fluorescence quantum yields and singlet lifetimes provides fundamental insights into the excited-state dynamics of these molecules. acs.org

Theoretical and Computational Studies on Trans 6 Phenyl 2 Hexene Reactivity and Structure

Density Functional Theory (DFT) Calculations for Reaction Mechanisms of trans-6-Phenyl-2-hexene

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately and efficiently model the electronic structure of molecules. stackexchange.com It is an exact theory for the ground state electronic energy, which allows for the simulation of adiabatic, ground-state reactions. stackexchange.com DFT is widely used to explore the mechanisms of reactions involving olefins and aromatic systems, such as those that this compound could undergo.

A key application of DFT is the calculation of potential energy surfaces (PES) for chemical reactions. By locating the transition states—the saddle points on the PES that connect reactants and products—researchers can determine the activation energy (energy barrier) of a reaction. arxiv.org This information is crucial for predicting reaction rates and understanding kinetic feasibility. For this compound, this could involve modeling reactions like hydrogenation, oxidation, or addition reactions across the double bond.

For instance, in olefin metathesis, a significant class of reactions for alkenes, DFT calculations are used to model the metallacyclobutane intermediates and the associated transition states of the reaction pathways. researchgate.net The relative energies of these transition states determine the selectivity of the reaction, such as the preference for forming E- or Z-configured products. researchgate.netuib.no Similarly, DFT has been used to calculate the relative thermodynamic stabilities of different diastereomers in the cyclopropanation of alkenes like styrene (B11656) and 1-hexene (B165129), which are structurally related to phenyl-hexene. cas.cz Such calculations for this compound would reveal the energy landscape for its key transformations, identifying the most favorable reaction pathways and predicting product distributions. The development of machine learning models trained on DFT data is further accelerating the process of identifying transition states for complex organic reactions. arxiv.org

DFT calculations provide detailed information about the electronic structure of a molecule, which is fundamental to its reactivity. Properties such as the distribution of electron density, molecular orbital shapes, and energies can be determined. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is often used in conjunction with DFT to predict reactivity. The energy and localization of the HOMO indicate a molecule's ability to act as an electron donor (nucleophile), while the LUMO indicates its capacity as an electron acceptor (electrophile). For this compound, the HOMO would likely be associated with the π-electrons of the phenyl ring and the C=C double bond, making these sites susceptible to electrophilic attack. The LUMO would be the corresponding π* antibonding orbital.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Phenyl-Hexene Systems

Studying reactions in large systems, such as an enzyme or a complex solvated catalyst, is computationally prohibitive with full QM methods. Hybrid QM/MM methods offer a solution by partitioning the system into two regions. mpg.denih.gov The core region where the reaction occurs (e.g., the substrate and the catalyst's active site) is treated with a high-level QM method, while the surrounding environment (e.g., the rest of the catalyst structure and solvent) is treated with a less computationally expensive MM force field. mpg.de

This approach has been successfully applied to study selectivity in reactions involving systems structurally similar to phenyl-hexene. For example, the enantioselective cyclopropanation of styrene (a phenyl-alkene) catalyzed by copper complexes has been modeled using QM/MM. ub.eduunirioja.es In these studies, the QM region included the alkene, the carbene, and the core of the chiral ligand, while the bulky substituents on the ligand and the phenyl group of the styrene were sometimes placed in the MM region to make the calculations tractable. unirioja.es

The QM/MM results for relative energies and stereoselectivities were often in good, and sometimes better, agreement with experimental data compared to full-QM calculations, which can struggle with accurately describing non-covalent interactions like dispersion forces. unirioja.es This highlights the power of QM/MM to provide a balanced description of both electronic effects (QM part) and steric interactions (MM part), which are both critical in determining the outcome of a reaction. ub.edu For a molecule like this compound, a QM/MM approach would be ideal for modeling its reactions in a complex catalytic or biological environment.

Computational Design of Catalysts and Reagents for Selective this compound Transformations

Computational chemistry is a powerful tool not only for analyzing existing reactions but also for the de novo design of new catalysts. nih.govacs.org By modeling reaction intermediates and transition states, researchers can predict how changes in a catalyst's structure will affect its activity and selectivity, thereby guiding experimental efforts toward more promising candidates. uib.no

This approach is particularly prevalent in olefin metathesis. nih.govrsc.org For example, DFT calculations have been used to design ruthenium-based catalysts for E-selective olefin metathesis. researchgate.netuib.no The design principle involves modifying the catalyst's ligands to create steric pressure that favors an anti arrangement of substituents in the key metallacyclobutane intermediate, leading to the desired E-olefin product. researchgate.net

The process often involves:

Mechanism-Based Hypothesis: Proposing a ligand modification expected to influence a specific step in the catalytic cycle.

Computational Screening: Using DFT to calculate the energy profiles for a series of virtual catalysts to identify the most promising candidates. nih.gov This can involve creating descriptor-based models that correlate a catalyst's structural features with its performance. nih.govacs.org

Experimental Validation: Synthesizing the computationally designed catalyst and testing its performance experimentally. uib.nonih.gov

For this compound, computational design could be employed to develop catalysts for selective hydrogenation of the double bond without affecting the phenyl ring, or for selective functionalization at a specific position.

Theoretical Insights into Electronic Transitions of Phenyl-Hexene Isomers

The photochemistry of a molecule is governed by its electronic excited states. Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to calculate the energies of these excited states and predict electronic absorption spectra. faccts.de Molecules containing a phenyl group and a non-conjugated double bond, like 6-phenyl-2-hexene, have interesting photochemical properties because the two chromophores can interact upon excitation. researchgate.netresearchgate.net

Experimental and theoretical studies on related systems show that excitation of the benzene (B151609) ring can lead to several photoprocesses, including:

Cis-Trans Isomerization: Excitation can lead to isomerization around the double bond. For 6-phenyl-2-hexene, the quantum efficiency for the cis → trans isomerization has been reported to be 0.011. researchgate.netresearchgate.net

Intramolecular Cycloaddition: The excited benzene ring can react with the double bond in the same molecule to form complex polycyclic structures. researchgate.netresearchgate.net The quantum efficiency for the cycloaddition of cis-6-phenyl-2-hexene is significantly higher, at 0.26. researchgate.netresearchgate.net

Theoretical calculations help to rationalize these outcomes by mapping the potential energy surfaces of the excited states. acs.org The concept of excited-state aromaticity and antiaromaticity is particularly relevant. diva-portal.org Benzene, which is aromatic in its ground state, becomes antiaromatic in its lowest ππ* excited state. acs.org This antiaromatic character makes the excited state highly reactive, and reactions that relieve this strain, such as cycloadditions, are often favored. acs.org Computational studies can identify the transition states and conical intersections on the excited-state surface that channel the molecule toward different photoproducts, explaining the observed quantum yields and product ratios. diva-portal.org

Applications of Trans 6 Phenyl 2 Hexene in Advanced Organic Synthesis Research

trans-6-Phenyl-2-hexene as a Strategic Building Block in Organic Synthesis

The unique molecular architecture of this compound makes it a valuable building block in the field of organic synthesis. ontosight.ai Its structure, containing both a reactive double bond and a stable phenyl group, allows for a range of chemical modifications. ontosight.ai This dual functionality enables chemists to construct more complex molecules, including those with potential applications in pharmaceuticals and materials science. ontosight.ai

The presence of the double bond allows this compound to undergo typical alkene reactions, such as addition reactions with halogens or hydrogen. ontosight.ai These reactions provide pathways to introduce new functional groups and build molecular complexity. For instance, the double bond can be targeted for epoxidation, leading to the formation of an epoxide ring, a versatile intermediate for further synthetic transformations. Additionally, the phenyl group can influence the reactivity of the alkene and can itself be modified through aromatic substitution reactions, further expanding the synthetic possibilities.

Participation in Complex Organic Transformations and Cascade Reactions

This compound is a notable participant in complex organic transformations, including intramolecular cycloadditions. One significant reaction is the photochemical intramolecular [2+2] cycloaddition of the double bond to the benzene (B151609) ring. researchgate.net When irradiated, this compound can form a tetracyclic product, specifically 3-endo-methyltetracyclo[3.2.1.0.2,83.4,8]-6-undecene. researchgate.net This type of reaction, where multiple bonds are formed in a single step, is a hallmark of efficient and elegant organic synthesis. The quantum efficiency for the corresponding cycloaddition of the cis-isomer is significantly higher than for the trans-isomer, which also undergoes cis-trans isomerization upon irradiation. researchgate.net This highlights the stereochemical influence on the reaction pathway. Such complex transformations are of great interest for the construction of intricate molecular frameworks from relatively simple starting materials.

Development of this compound Derived Materials

The structural features of this compound and related phenyl-alkene monomers make them interesting candidates for the development of novel polymeric materials.

Phenyl-alkene monomers, a class of compounds that includes this compound, are utilized in polymerization and oligomerization reactions to create new materials. britannica.comquora.com The polymerization of these monomers, which are substituted derivatives of ethylene, can lead to polymers with regularly spaced substituent groups along the carbon chain. libretexts.org For example, the polymerization of styrene (B11656), which has a phenyl group directly attached to the double bond, yields polystyrene, a widely used durable polymer. britannica.comlibretexts.org The properties of the resulting polymers are highly dependent on the structure of the monomer and the polymerization conditions. britannica.com The inclusion of a phenyl group within the polymer chain can impart specific properties, such as increased thermal stability and altered mechanical characteristics, making these materials suitable for a variety of applications. ontosight.ai

The selective polymerization of internal olefins like this compound presents a significant challenge in polymer chemistry. The development of specialized catalysts is crucial for controlling the polymerization process and achieving desired polymer microstructures. α-Diimine nickel and palladium complexes are notable catalysts that have been extensively studied for the polymerization of internal alkenes. nii.ac.jpresearchgate.net These catalysts, when activated by a co-catalyst such as modified methylaluminoxane (B55162) (MMAO), can facilitate the polymerization of internal olefins, including those containing phenyl groups. researchgate.netmdpi.com

The design of the catalyst, particularly the steric and electronic properties of the ligands surrounding the metal center, plays a critical role in determining the catalytic activity and the properties of the resulting polymer. researchgate.netcore.ac.uk For instance, introducing phenyl groups into the α-diimine ligand of nickel catalysts has been shown to improve catalytic performance and enable a fast chain-walking process. mdpi.com The steric bulk of substituents on the catalyst can influence the rate of polymerization and the degree of branching in the polymer. researchgate.net

Table 1: Catalyst Systems for Phenyl-Alkene Polymerization

| Catalyst Type | Monomer(s) | Key Features of the Catalytic System | Resulting Polymer Properties |

|---|---|---|---|

| α-Diimine Nickel Complexes with MMAO | 2-alkenes, 4-octene | Can polymerize internal alkenes in a living/controlled manner at low temperatures. nii.ac.jp | Amorphous elastomers with low glass transition temperatures. nii.ac.jp |

| Phenyl-substituted α-Diimine Nickel Complexes | Propylene, 1-decene | Enables living chain-walking copolymerization at room temperature. mdpi.com | High molecular weight copolymers with narrow molecular weight distribution. mdpi.com |

This table provides a summary of different catalyst systems used for the polymerization of phenyl-alkene monomers and the properties of the resulting polymers.

Chain-walking polymerization is a sophisticated mechanism that allows for the synthesis of polymers with unique, branched architectures from simple alkene monomers. mdpi.com This process is particularly relevant for the polymerization of internal olefins like this compound using late-transition metal catalysts, such as α-diimine nickel and palladium complexes. acs.org

The mechanism involves the migration of the active metal center along the polymer chain through a series of β-hydride elimination and re-insertion steps. researchgate.net This "walking" of the catalyst allows it to move from an internal position to the end of the growing polymer chain before the next monomer insertion occurs. mdpi.com The extent of chain-walking can be controlled by the catalyst structure and polymerization conditions, which in turn dictates the branching density and topology of the final polymer. researchgate.net For phenyl-alkenes, the presence of the phenyl group can influence the chain-walking process. Phenyl-substituted α-diimine nickel catalysts have been shown to facilitate a rapid chain-walking process, leading to the formation of high molecular weight polymers with controlled branching. researchgate.netmdpi.com

Utilization in Asymmetric Catalysis Research for Stereoselective Product Formation

This compound and similar prochiral alkenes are valuable substrates in the field of asymmetric catalysis, which aims to produce a specific stereoisomer of a product. msu.edu The creation of a new stereogenic center from an achiral starting material is a fundamental goal in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.com

In the context of this compound, reactions such as asymmetric hydroboration or epoxidation can be employed to generate chiral products. The use of a chiral catalyst or reagent allows for the preferential formation of one enantiomer over the other. msu.edu For example, in asymmetric intramolecular hydrosilation, a related reaction, the choice of a chiral catalyst can lead to high enantiomeric excess in the product. The mechanism of such reactions is complex and can involve the selective interaction of the substrate with the chiral catalyst to favor one reaction pathway. Research in this area focuses on designing new chiral catalysts and understanding the factors that control stereoselectivity to achieve high yields of enantiomerically pure products.

Regioselective Hydroformylation of Alkenes (Analogy to 1-Hexene)

Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. The regioselectivity of this reaction—determining whether the formyl group adds to the terminal (linear product) or internal (branched product) carbon of the double bond—is a critical aspect, often controlled by the choice of catalyst and reaction conditions.

While specific research on the hydroformylation of this compound is not extensively documented, valuable insights can be drawn by analogy to the well-studied hydroformylation of 1-hexene (B165129) and other phenyl-substituted alkenes. For simple terminal alkenes like 1-hexene, rhodium-based catalysts are highly effective. The regioselectivity is heavily influenced by the nature of the phosphine (B1218219) or phosphite (B83602) ligands attached to the rhodium center. For instance, using standard triphenylphosphine (B44618) (PPh₃) ligands with a rhodium catalyst for the hydroformylation of 1-hexene typically yields a mixture of linear (heptanal) and branched (2-methylhexanal) aldehydes. researchgate.netrsc.org

The presence of a phenyl group in the substrate, as in this compound, introduces electronic and steric factors that can influence the regioselectivity. In the case of allylbenzene, where the double bond is terminal and adjacent to a methylene (B1212753) group attached to the phenyl ring, rhodium-catalyzed hydroformylation can be tuned to favor either the linear or branched aldehyde. researchgate.netupc.edu.pe For instance, the Rh-NAPHOS system promotes the formation of the linear aldehyde with high selectivity (around 95%), whereas a Rh-dppp system favors the branched aldehyde. researchgate.net

For internal alkenes, such as trans-anethole (an isomer of estragole), hydroformylation is generally more challenging and often leads to a higher proportion of the branched aldehyde. rsc.orgtdx.cat This is attributed to the increased steric hindrance around the internal double bond. Given that this compound is an internal alkene, it is anticipated that its hydroformylation would similarly favor the formation of branched aldehydes. The reaction would likely require more forcing conditions compared to terminal alkenes. researchgate.net

Below is a comparative data table illustrating the typical regioselectivity in the hydroformylation of 1-hexene and related phenyl-substituted alkenes under various catalytic systems, which provides a basis for predicting the behavior of this compound.

| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (bar) | n/iso Ratio (linear/branched) | Reference |

| 1-Hexene | Rh/PPh₃ | Toluene | 100 | - | ~2-3 | researchgate.net |

| 1-Hexene | Rh/PAA + PPh₃ | Water | 80 | 10 | 5.7 | rsc.org |

| Allylbenzene | Rh-NAPHOS | - | - | - | ~19:1 | researchgate.net |

| Allylbenzene | Rh-dppp | - | - | - | ~0.4:1 | researchgate.net |

| trans-Anethole | [Rh(nbd)Cl]₂/PPh₃ | - | - | - | Low (favors branched) | tdx.cat |

| Estragole | [Rh(nbd)Cl]₂/PPh₃ | - | - | - | 75% linear | rsc.org |

This table is illustrative and compiles data from various sources to show general trends.

Based on these analogies, the hydroformylation of this compound would be expected to yield a mixture of 2-methyl-6-phenylheptanal and 3-methyl-6-phenylheptanal, with the potential for catalyst systems to influence the ratio of these branched products.

Role as a Precursor in Research on Complex Molecular Scaffolds

A significant application of this compound in advanced organic synthesis research is its use as a precursor for constructing complex, polycyclic molecular scaffolds through intramolecular photocycloaddition reactions. researchgate.netresearchgate.net The structure of this compound is unique in that it contains two chromophores—the phenyl ring and the alkene double bond—separated by a flexible chain. Upon photochemical excitation of the benzene ring, the molecule can undergo an internal cycloaddition between the excited aromatic ring and the tethered double bond. researchgate.netresearchgate.net

This intramolecular [2+2] photocycloaddition, also known as a meta-photocycloaddition, is a powerful transformation that can rapidly generate intricate, three-dimensional structures from relatively simple, linear starting materials. In the case of this compound, irradiation with ultraviolet light leads to the formation of a tetracyclic compound, 3-endo-methyltetracyclo[3.2.1.0.^(2,8)3.^(4,8)]-6-undecene. researchgate.netresearchgate.net This reaction is a key step in the synthesis of fenestranes, which are challenging polycyclic molecules characterized by a central quaternary carbon atom common to four fused rings. researchgate.net

The quantum efficiency for this cycloaddition from the cis-isomer of 6-phenyl-2-hexene is reported to be 0.26, while the quantum efficiency for the cis to trans isomerization is 0.011. researchgate.net The cycloaddition is believed to proceed through an aryl olefin exciplex formed upon excitation of the aryl ring. researchgate.netresearchgate.net This rapid formation of the exciplex is responsible for the observed decrease in fluorescence intensity and the shortened singlet lifetime of the molecule. researchgate.net

The table below summarizes the key photochemical process of a related isomer, which illustrates the utility of the 6-phenyl-2-hexene scaffold.

| Precursor | Photochemical Process | Product | Quantum Efficiency (Φ) | Reference |

| cis-6-Phenyl-2-hexene | Intramolecular Cycloaddition | 7-exo-methyl-6-endo-H-tetracyclo[6.2.1.0.^(2,11)0.^(2,6)]-9-undecene and 3-exo-methyl-4-endo-H-tetracyclo[6.2.1.0.^(2,11)0.^(4,8)]-9-undecene | 0.26 | researchgate.net |

| cis-6-Phenyl-2-hexene | cis → trans Isomerization | This compound | 0.011 | researchgate.net |

| This compound | Intramolecular Cycloaddition | 3-endo-methyltetracyclo[3.2.1.0.^(2,8)3.^(4,8)]-6-undecene | - | researchgate.net |

This synthetic strategy highlights the value of this compound as a starting material for accessing complex and unusual molecular architectures that would be difficult to construct using traditional synthetic methods. The resulting polycyclic scaffolds can serve as core structures for the synthesis of novel materials or biologically active compounds.

Future Directions and Emerging Research Avenues for Trans 6 Phenyl 2 Hexene Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The functionalization of internal alkenes like trans-6-Phenyl-2-hexene presents a significant challenge in catalysis due to issues of regioselectivity and stereoselectivity. Future research will heavily focus on creating novel catalytic systems that can precisely control chemical transformations at the double bond.

One promising area is the advancement of hydroformylation catalysts . While rhodium-based catalysts are industrially prevalent, new research aims to develop systems with superior performance for internal alkenes. For instance, iridium-based catalysts have shown potential for the hydroformylation of terminal alkenes with moderate regioselectivity, and further development could extend their utility to internal alkenes like this compound. uni-rostock.de The design of specialized phosphine (B1218219) ligands will be crucial. Ligands such as BiPhePhos have demonstrated high selectivity in the hydroformylation of 1-decene, and tailoring similar diphosphite ligands could enable high n-regioselectivity for internal phenyl-alkenes. mt.com The development of catalyst systems that can perform tandem isomerization-hydroformylation reactions will also be a key focus, converting internal alkenes to valuable linear aldehydes. uni-rostock.de

Another frontier is the use of earth-abundant metal catalysts. Iron and cobalt complexes are gaining attention as sustainable alternatives to precious metals. chinesechemsoc.org Cobalt-catalyzed hydrofunctionalization, for example, can proceed via different mechanistic pathways, including metal-hydride hydrogen atom transfer (MHAT), offering unique selectivity profiles. chinesechemsoc.org Developing iron catalytic systems for reactions like the dicarbofunctionalization of alkenes could provide new ways to build molecular complexity from this compound. rsc.org

Single-atom catalysts (SACs) represent a newer frontier, combining the advantages of homogeneous and heterogeneous catalysis. mdpi.com SACs with well-defined active sites could offer unprecedented selectivity. For instance, an iridium SAC has shown excellent selectivity at high temperatures for butene conversion. mdpi.com Future work could involve designing SACs specifically for the functionalization of phenyl-alkenes, potentially leading to highly efficient and selective transformations.

The table below summarizes potential catalytic systems for future research on this compound.

| Catalytic System | Target Reaction | Potential Advantages | Research Focus |

| Iridium/Phosphine Complexes | Hydroformylation | Alternative to Rhodium, potentially different selectivity | Ligand design for internal alkene regioselectivity uni-rostock.de |

| Rhodium/Diphosphite Ligands | Hydroformylation | High regioselectivity | Ligand modification for phenyl-alkene substrates mt.com |

| Cobalt-Salen Complexes | Hydrofunctionalization | Use of earth-abundant metals, unique reactivity | Control of Markovnikov vs. anti-Markovnikov selectivity chinesechemsoc.org |

| Iron/TMEDA/PPh₃ Complexes | Alkylation of Alkynes | Avoidance of precious metals | Application to alkene dicarbofunctionalization rsc.org |

| Single-Atom Catalysts (e.g., Ir, Pd) | Various | High efficiency, stability, and selectivity | Support modification and active site design mdpi.com |

Integration of this compound Chemistry with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing synthetic route design. Integrating the chemistry of this compound with flow chemistry and other sustainable methodologies is a critical future direction.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages. mdpi.com These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety when handling hazardous reagents, and potential for automation and scalability. researchgate.netacs.org For reactions involving this compound, flow chemistry could enable transformations that are difficult to control in batch, such as highly exothermic oxidations or reactions involving unstable intermediates. For example, the epoxidation of phenyl-substituted alkenes has been successfully performed in a continuous-flow reactor using a solid catalyst, demonstrating a safe and efficient process. researchgate.net Similarly, difluorocarbene addition to alkenes has been achieved with high yields and short reaction times in a flow setup, a method directly applicable to this compound. organic-chemistry.org

The concept of "flash chemistry," where extremely fast reactions are conducted in a highly controlled manner within microreactors, could unlock new synthetic possibilities. beilstein-journals.org This approach allows for the generation and immediate use of highly reactive intermediates, such as organolithium compounds, at ambient temperatures, which would typically require cryogenic conditions in batch. beilstein-journals.org This could be applied to the functionalization of the phenyl ring or the alkyl chain of this compound.

Furthermore, flow chemistry facilitates the use of heterogeneous and immobilized catalysts, which can be easily separated from the product stream, simplifying purification and enabling catalyst recycling—a key aspect of sustainable synthesis. beilstein-journals.org Telescoped flow synthesis, where multiple reaction steps are connected in a continuous sequence without manual intervention, can significantly improve efficiency and reduce waste. acs.orgacs.org A multi-step synthesis starting from or leading to this compound could be streamlined using this approach. Operating flow reactors under superheated conditions can also dramatically increase reaction rates, improving productivity and aligning with sustainability goals despite higher energy input. acs.org

The table below outlines the potential benefits of integrating flow chemistry with the synthesis and functionalization of this compound.

| Flow Chemistry Application | Example Transformation | Sustainability Benefit |

| Microreactor Technology | Epoxidation, Cyclopropanation | Enhanced safety, precise temperature control, high yields researchgate.netorganic-chemistry.org |

| Flash Chemistry | Reactions with organometallics | Use of highly reactive intermediates at ambient temperatures beilstein-journals.org |

| Packed-Bed Reactors | Heterogeneous catalysis | Easy catalyst separation and recycling beilstein-journals.org |

| Telescoped Synthesis | Multi-step functionalization | Reduced waste, time, and manual handling acs.orgacs.org |

| Superheated Flow | Various thermal reactions | Increased reaction rates and productivity acs.org |

Exploration of Unconventional Reaction Pathways and Bio-inspired Transformations Involving Phenyl-Alkenes

Moving beyond traditional thermal and catalytic methods, future research will delve into unconventional activation modes to functionalize this compound. Photocatalysis, electrochemistry, and bio-inspired transformations are at the forefront of this exploration.

Photoredox catalysis , which uses light to initiate single-electron transfer processes, has emerged as a powerful tool for organic synthesis. core.ac.uk This methodology can enable novel transformations of alkenes under mild conditions. For instance, photocatalytic systems have been developed for the hydroaminoalkylation of styrenes with unprotected primary alkylamines, a reaction that could be adapted for this compound to introduce valuable amine functionalities. nih.govacs.org Similarly, photocatalytic hydrogenation of styrene (B11656) derivatives has been achieved using palladium-loaded titanium dioxide without the need for hydrogen gas, offering a greener reduction method. rsc.org

Electrochemical synthesis provides another avenue for green and unconventional reactivity. By using electricity as a "reagent," it can drive oxidation and reduction reactions without the need for stoichiometric chemical oxidants or reductants. scispace.com Electrochemical methods have been used for the vicinal oxidative difunctionalization of alkenes, which could be applied to this compound to create complex, oxygenated structures.

Bio-inspired catalysis seeks to mimic the high selectivity and efficiency of enzymes. nih.gov Iron oxygenases in nature, for example, perform selective hydrocarbon oxidation with remarkable precision. researchgate.net Synthetic non-heme iron complexes that mimic these enzymes are being developed as catalysts for alkene epoxidation and syn-dihydroxylation. nih.govresearchgate.net Another bio-inspired approach is radical ligand transfer, where a manganese catalyst, inspired by metalloenzymes, facilitates the modular difunctionalization of unactivated alkenes. acs.orgnih.gov Applying these bio-inspired systems to this compound could lead to highly selective oxidations and functionalizations that are challenging to achieve with conventional methods. The E → Z isomerization of olefins, another biologically relevant process, has also been achieved using bio-inspired flavin-mediated photocatalysis, suggesting possibilities for controlling the stereochemistry of the double bond in related structures. acs.org

Finally, the exploration of unconventional C-C bond-forming reactions will continue to be a major theme. This includes the development of metal-free cross-coupling reactions and the use of radical-mediated pathways to construct new molecular frameworks. preprints.org For example, rhodium-catalyzed allylic substitution of simple alkenes has been shown to proceed through an unusual outer-sphere mechanism, opening up new possibilities for carbofunctionalization. nih.gov

Application of Advanced In-situ Spectroscopic Characterization Techniques for Real-time Mechanistic Insight

A deep understanding of reaction mechanisms is essential for the rational design of new catalysts and processes. The application of advanced in-situ and operando spectroscopic techniques will be crucial for gaining real-time mechanistic insights into reactions involving this compound. These techniques allow researchers to observe catalytic species and intermediates under actual reaction conditions. rsc.org

In-situ Fourier-transform infrared (FTIR) spectroscopy is particularly powerful for studying reactions involving metal carbonyl complexes, such as hydroformylation. acs.org By monitoring the characteristic C-O stretching frequencies, researchers can identify active catalyst species, resting states, and deactivation products in real-time. rsc.orgresearchgate.net High-pressure IR cells enable these studies to be conducted under industrially relevant conditions of high temperature and pressure. st-andrews.ac.ukrsc.org Applying this technique to the hydroformylation of this compound could reveal the influence of the phenylalkyl substituent on the catalyst cycle and help optimize conditions for improved selectivity. acs.org

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary structural and dynamic information. st-andrews.ac.uk High-pressure NMR can be used to study the kinetics and mechanisms of catalytic reactions, providing data on species concentrations and exchange processes. Operando NMR has been used to study palladium-catalyzed allylic oxidation, revealing the composition of the catalyst resting state during the reaction. nih.gov

In-situ X-ray Absorption Spectroscopy (XAS) offers element-specific information about the electronic structure and local coordination environment of a metal center in a catalyst. This technique is invaluable for determining the oxidation state and geometry of catalytic species, even in amorphous materials or solutions. mdpi.com Operando XAS has been used to probe the mechanism of aerobic allylic C-H acetoxylation, identifying the formation and decay of palladium(I) species during catalysis. nih.gov For heterogeneous catalysts, such as those used in alkene metathesis, solid-state NMR combined with dynamic nuclear polarization (DNP) can provide atomic-level descriptions of reaction intermediates on the catalyst surface. researchgate.netresearchgate.net

The table below highlights the application of these techniques for mechanistic studies.

| Spectroscopic Technique | Information Gained | Example Application in Alkene Chemistry | Relevance for this compound |

| In-situ FTIR | Identification of metal carbonyls, catalyst resting states, and deactivation pathways | Monitoring Rh-catalyzed hydroformylation rsc.orgacs.org | Elucidating the hydroformylation mechanism and catalyst stability. |

| In-situ NMR | Structural information, reaction kinetics, catalyst speciation | Characterizing catalyst resting states in Pd-catalyzed oxidation nih.gov | Determining the structure of intermediates and kinetic profiles. |

| In-situ XAS | Oxidation state, coordination environment of metal centers | Probing Pd(I) species in aerobic allylic oxidation nih.gov | Understanding the electronic structure of the active catalyst. |

| Solid-State NMR with DNP | Structure of surface intermediates on heterogeneous catalysts | Characterizing metallacycle intermediates in alkene metathesis researchgate.net | Investigating mechanisms on solid-supported catalysts. |

By combining these advanced analytical tools with kinetic studies and computational modeling, a comprehensive understanding of the chemical transformations of this compound can be achieved, paving the way for the development of more efficient, selective, and sustainable chemical processes.

Q & A

Q. What are the most reliable synthetic routes for trans-6-Phenyl-2-hexene, and how can purity be optimized during synthesis?

Methodological Answer:

- Use palladium-catalyzed cross-coupling or Wittig reactions to ensure stereochemical control of the trans-configuration.

- Monitor reaction progress via TLC and GC-MS, and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using NMR (¹H/¹³C) and HPLC with chiral columns to confirm enantiomeric excess .

- Optimize inert reaction conditions (argon atmosphere) to prevent oxidation of the alkene moiety .

Q. How should researchers characterize the stereochemical stability of this compound under varying conditions?

Methodological Answer:

- Conduct kinetic studies using UV-Vis spectroscopy to track isomerization under heat (40–100°C) or UV light exposure.

- Compare retention times in chiral HPLC before and after stress tests to detect cis-trans interconversion.

- Computational modeling (DFT) can predict thermodynamic stability of the trans-configuration .

Q. What analytical techniques are critical for distinguishing this compound from structural analogs?

Methodological Answer:

- Combine 2D NMR (COSY, NOESY) to resolve spatial proximity of the phenyl and alkene groups.

- Use IR spectroscopy to identify alkene C-H stretching (≈960 cm⁻¹ for trans-configuration).

- Cross-reference experimental data with PubChem’s spectral libraries for validation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

Methodological Answer:

- Perform meta-analysis of literature data to identify variables (e.g., solvent polarity, cell line variability) causing discrepancies .